molecular formula C13H13N3O3 B12599196 2-Morpholin-4-yl-6-nitroquinoline CAS No. 648423-86-3

2-Morpholin-4-yl-6-nitroquinoline

Cat. No.: B12599196
CAS No.: 648423-86-3
M. Wt: 259.26 g/mol
InChI Key: UDPPOHORCROCQM-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-6-nitroquinoline is a heterocyclic aromatic compound that contains both a quinoline and a morpholine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-6-nitroquinoline typically involves the functionalization of the quinoline ringThe reaction conditions often include the use of strong acids like sulfuric acid for nitration and subsequent reactions with morpholine under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-yl-6-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Morpholin-4-yl-6-nitroquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Morpholin-4-yl-6-nitroquinoline involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include the inhibition of DNA synthesis or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylquinoline
  • 2-Aminoquinoline
  • 6-Nitroquinoline

Uniqueness

2-Morpholin-4-yl-6-nitroquinoline is unique due to the presence of both a morpholine and a nitro group on the quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

648423-86-3

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

4-(6-nitroquinolin-2-yl)morpholine

InChI

InChI=1S/C13H13N3O3/c17-16(18)11-2-3-12-10(9-11)1-4-13(14-12)15-5-7-19-8-6-15/h1-4,9H,5-8H2

InChI Key

UDPPOHORCROCQM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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